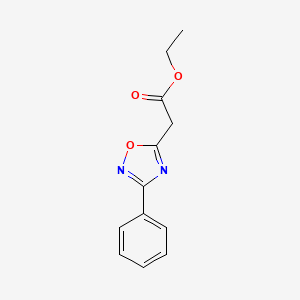
Ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. This specific compound is characterized by the presence of a phenyl group attached to the oxadiazole ring, which is further connected to an ethyl acetate moiety.
Méthodes De Préparation
The synthesis of ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of benzophenone hydrazide with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction mixture is refluxed in a suitable solvent like ethanol, leading to the formation of the desired oxadiazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxadiazole products.
Applications De Recherche Scientifique
Ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.
Materials Science: The compound has applications in the development of fluorescent dyes, organic light-emitting diodes (OLEDs), and sensors due to its unique photophysical properties.
Mécanisme D'action
The mechanism of action of ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit key enzymes or receptors involved in disease progression. For example, it may act as an inhibitor of carbonic anhydrase isoforms, which are implicated in cancer therapy . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate can be compared with other oxadiazole derivatives, such as:
1,2,3-Oxadiazole: This regioisomer has different nitrogen and oxygen atom positions, leading to variations in its chemical and biological properties.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Another regioisomer with unique properties and applications in medicinal chemistry and materials science.
This compound stands out due to its specific substitution pattern and the presence of the ethyl acetate moiety, which can influence its reactivity and biological activity.
Propriétés
Numéro CAS |
13715-47-4 |
|---|---|
Formule moléculaire |
C12H12N2O3 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate |
InChI |
InChI=1S/C12H12N2O3/c1-2-16-11(15)8-10-13-12(14-17-10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Clé InChI |
IJUQYBOVHIZTMG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=NC(=NO1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


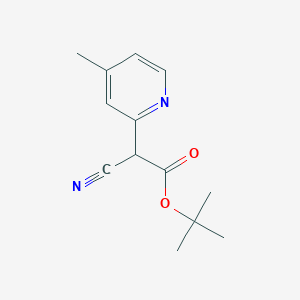
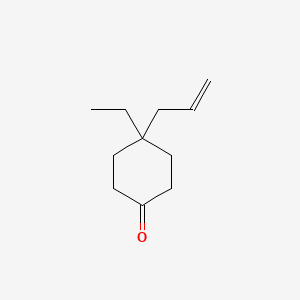
![3-Amino-3-(3-methoxy-[1,1'-biphenyl]-4-YL)propanoic acid](/img/structure/B13902139.png)
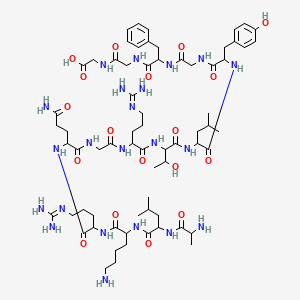
![(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetic acid](/img/structure/B13902147.png)
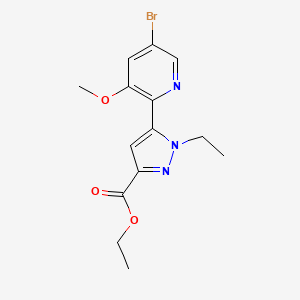
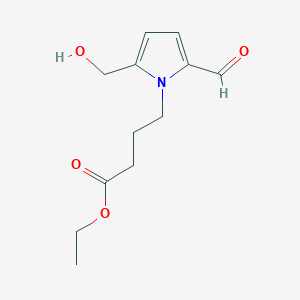
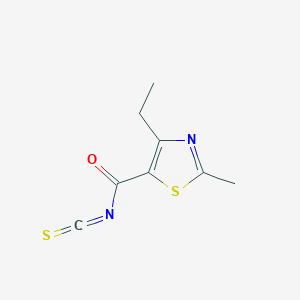
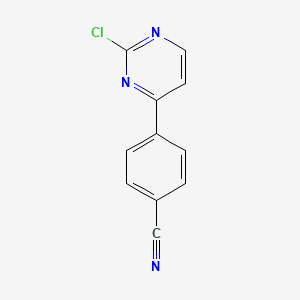
![2-Chloro-6-methyl-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B13902179.png)
![tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B13902180.png)
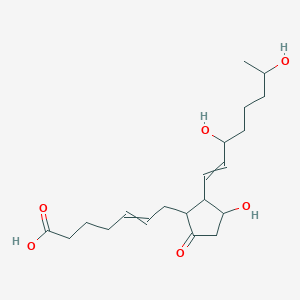
![2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B13902204.png)

